methyl (2S)-1-benzylazetidine-2-carboxylate
Description
Methyl (2S)-1-benzylazetidine-2-carboxylate (CAS: 18085-37-5) is a chiral azetidine derivative with a four-membered saturated ring. Its molecular formula is C₁₂H₁₅NO₂, and molecular weight is 205.25 g/mol . The compound features a benzyl group at the azetidine nitrogen and a methyl ester at the 2-position, with (S)-stereochemistry. Key properties include:
Properties
IUPAC Name |
methyl (2S)-1-benzylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFFWKWHYDAMKP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Starting Materials: : The synthesis of methyl (2S)-1-benzylazetidine-2-carboxylate typically begins with the preparation of azetidine-2-carboxylic acid. This can be achieved through the cyclization of appropriate amino acid derivatives.
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Cyclization Reaction: : One common method involves the cyclization of N-benzyl-2-amino-3-chloropropanoic acid under basic conditions to form the azetidine ring. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
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Esterification: : The resulting azetidine-2-carboxylic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
α-Alkylation and Functionalization
The α-position to the ester group participates in alkylation reactions under strongly basic conditions. Key findings include:
These reactions exploit the enolate intermediate formed via deprotonation, enabling C–C bond formation with electrophiles like benzyl bromide or 1,2-dibromoethane. Steric effects from the benzyl group influence diastereoselectivity .
Reduction and Oxidation Pathways
The ester group undergoes reduction, while the azetidine ring can participate in oxidation:
| Reaction Type | Reagent | Product | Notes | Source |
|---|---|---|---|---|
| Reduction | LiAlH₄, Et₂O | 1-Benzylazetidine-2-methanol | Retains stereochemistry | |
| Oxidation | KMnO₄, acidic conditions | Azetidine-2-carboxylic acid | Requires ring stabilization |
Reduction with LiAlH₄ selectively targets the ester carbonyl without opening the azetidine ring. Oxidation to the carboxylic acid is pH-sensitive, requiring acidic conditions to prevent decomposition.
Ring-Opening and Rearrangement Reactions
The azetidine ring undergoes selective cleavage under specific conditions:
| Reagent | Conditions | Product | Mechanism | Source |
|---|---|---|---|---|
| H₂O, HCl | Reflux, 12h | Benzylamine derivatives | Acid-catalyzed hydrolysis | |
| BH₃·THF | RT, 2h | Borane-azetidine complex | Stabilizes ring for further reactions |
Ring-opening via hydrolysis produces linear amines, while borane complexation facilitates subsequent stereoselective alkylations .
Stereoselective Transformations
The (2S) configuration enables asymmetric synthesis applications:
| Process | Key Step | Diastereoselectivity | Yield | Source |
|---|---|---|---|---|
| Krapcho dealkoxycarbonylation | Cs₂CO₃, DMF, 160°C | 2.7:1 (2S:2R) | 78% | |
| Enzymatic resolution | Chirazyme L-2, H₂O, 40°C | >99.9% ee | 91% |
The stereochemical outcome of dealkoxycarbonylation is kinetically controlled, favoring the (2S,10S) isomer due to minimized steric interactions during enolate protonation .
Stability and Side Reactions
Critical stability data:
Scientific Research Applications
Organic Synthesis
In organic chemistry, methyl (2S)-1-benzylazetidine-2-carboxylate is utilized as an intermediate for synthesizing more complex compounds. Its azetidine ring structure allows for various chemical transformations, including:
- Cyclization Reactions : The compound can be used to create cyclic structures by reacting with different nucleophiles.
- Functional Group Modifications : It can undergo oxidation, reduction, and substitution reactions to yield diverse derivatives.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its biological activity:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibitory effects against various pathogens, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines, demonstrating a reduction in cell viability at concentrations as low as 10 µM .
Biological Research
This compound serves as a scaffold in drug design due to its favorable pharmacokinetic properties. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents targeting various diseases.
Antimicrobial Efficacy
A study highlighted the compound's effectiveness against Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, supporting its potential use as an antimicrobial agent.
Cancer Cell Line Studies
In vitro studies involving human breast cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability, showcasing its potential as an anticancer drug.
Mechanistic Insights
The mechanism of action for this compound primarily involves its interaction with proteins and nucleic acids. The azetidine ring facilitates hydrogen bonding and hydrophobic interactions, enhancing the compound's bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism by which methyl (2S)-1-benzylazetidine-2-carboxylate exerts its effects is primarily through its interaction with biological macromolecules. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and nucleic acids, influencing their function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Methyl 1-Methylazetidine-2-Carboxylate (CID 550732)
- Molecular Formula: C₆H₁₁NO₂
- Key Differences :
(S)-Benzyl 2-Methylaziridine-1-Carboxylate (CAS: 946088-68-2)
- Molecular Formula: C₁₁H₁₃NO₂
- Key Differences :
- Ring Size : Aziridine (3-membered) vs. azetidine (4-membered).
- Strain : Aziridines exhibit higher ring strain, increasing reactivity in ring-opening reactions.
- Applications : Aziridines are more prone to nucleophilic attack, making them useful in polymer chemistry, whereas azetidines balance stability and reactivity for pharmaceutical intermediates .
Ethyl 6-Phenylpiperidine-2-Carboxylate (CAS: 491833-36-4)
- Molecular Formula: C₁₄H₁₉NO₂
- Key Differences :
Enantiomeric Comparison: (2S) vs. (2R) Isomers
- (2R)-1-Benzylazetidine-2-carboxylate (CAS: 205443-23-8) shares identical physical properties but differs in stereochemistry.
- Impact : Enantiomers exhibit divergent biological activities. For example, (S)-isomers may show higher affinity for specific enzyme pockets in asymmetric synthesis .
Comparative Data Table
Biological Activity
Methyl (2S)-1-benzylazetidine-2-carboxylate is a chiral compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in antimicrobial, antiviral, and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is defined by the following structural features:
- Azetidine Ring : A four-membered ring containing nitrogen.
- Benzyl Group : Attached to the nitrogen atom, enhancing lipophilicity and cellular penetration.
- Carboxylate Functional Group : Contributes to its reactivity and biological interactions.
The stereochemistry at the 2-position is crucial for its biological activity, influencing how it interacts with various biomolecules.
The biological activity of this compound primarily involves:
- Misincorporation into Proteins : The compound can be misincorporated into proteins in place of proline, leading to protein misfolding and cellular stress. This is particularly relevant in pathways related to protein quality control, which are critical in diseases characterized by protein misfolding such as neurodegenerative disorders.
- Interactions with Biological Macromolecules : The azetidine ring facilitates hydrogen bonding and hydrophobic interactions with proteins and nucleic acids. The benzyl group enhances bioavailability by improving membrane permeability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
The compound has been investigated for its anticancer effects. It demonstrates the ability to induce apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress and activation of apoptotic pathways. This has been evidenced in several in vitro studies where cancer cell lines exhibited reduced viability upon treatment with the compound .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, a common pathogen associated with skin infections. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
- Cancer Cell Line Studies : In a study involving human breast cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 24 hours, indicating potent anticancer activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | |
| Anticancer | Induction of apoptosis in breast cancer cells | |
| Protein Misfolding | Interference with protein synthesis |
Mechanistic Insights
The compound's ability to induce endoplasmic reticulum stress is linked to its role as a proline analog. This misincorporation disrupts normal folding processes, leading to proteotoxic stress within cells. Such mechanisms have implications for understanding various diseases linked to protein misfolding .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing methyl (2S)-1-benzylazetidine-2-carboxylate?
- Methodological Answer : Synthesis typically involves azetidine ring formation followed by benzylation and esterification. For example:
- Azetidine ring construction : Cyclization of β-amino alcohols or reductive amination of ketones with chiral auxiliaries to establish the (2S) configuration .
- Benzylation : Alkylation of the azetidine nitrogen using benzyl halides or Mitsunobu conditions to introduce the benzyl group .
- Esterification : Methyl ester formation via carbodiimide-mediated coupling or direct methylation of carboxylic acid intermediates .
- Critical Step : Protecting group strategies (e.g., Boc for nitrogen protection) are essential to prevent side reactions during benzylation .
Q. How is the stereochemical integrity of the (2S) configuration maintained during synthesis?
- Methodological Answer :
- Chiral resolution : Use of chiral chromatography or enzymatic resolution to isolate the (2S) enantiomer .
- Asymmetric synthesis : Catalytic methods like Sharpless epoxidation or Evans auxiliaries to enforce stereocontrol during azetidine ring formation .
- Spectroscopic validation : Confirm configuration via optical rotation, circular dichroism, or X-ray crystallography .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm benzyl and ester functionalities (e.g., δ 3.6–3.8 ppm for methoxy groups) .
- HPLC-MS : High-resolution mass spectrometry to verify molecular weight and purity (>95%) .
- Chiral HPLC : To assess enantiomeric excess (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) .
Advanced Research Questions
Q. How do reaction conditions influence the stability of the azetidine ring during functionalization?
- Methodological Answer :
- pH sensitivity : Avoid strong acids/bases to prevent ring-opening via nucleophilic attack. Buffered conditions (pH 6–8) are optimal .
- Temperature control : Reactions above 80°C risk ring strain release; use low-temperature methods (e.g., −20°C for benzylation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates without degrading the azetidine ring .
Q. What strategies resolve contradictory spectral data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational models (DFT) to assign ambiguous peaks .
- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles .
- Isotopic labeling : Use 15N-labeled analogs to clarify nitrogen hybridization in the azetidine ring .
Q. What mechanistic insights explain competing pathways during benzylation of the azetidine nitrogen?
- Methodological Answer :
- Steric effects : Bulky substituents on nitrogen favor SN1 mechanisms, while smaller groups allow SN2 pathways .
- Solvent polarity : Polar solvents stabilize carbocation intermediates in SN1 reactions, whereas aprotic solvents favor SN2 .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance benzyl halide reactivity in biphasic systems .
Q. How do protecting groups impact the synthesis of azetidine derivatives?
- Methodological Answer :
- Boc vs. Benzyl : Boc groups are cleaved under acidic conditions (TFA), while benzyl groups require hydrogenolysis. Sequential deprotection enables selective functionalization .
- Orthogonal protection : Use Fmoc for nitrogen and tert-butyl esters for carboxylates to enable stepwise modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
